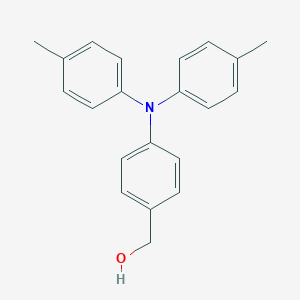

4-(Di-p-tolylamino)benzyl alcohol

Description

BenchChem offers high-quality 4-(Di-p-tolylamino)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Di-p-tolylamino)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-14,23H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKFXASXHWYKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Di-p-tolylamino)benzyl Alcohol: Structure, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-(di-p-tolylamino)benzyl alcohol, a complex organic molecule with significant potential in the field of materials science. While specific experimental data for this compound is not widely available in the public domain, this document synthesizes information on its precursor, analogous chemical reactions, and the broader class of triarylamine compounds to offer a scientifically grounded perspective on its structure, synthesis, and applications.

Molecular Structure and Properties

4-(Di-p-tolylamino)benzyl alcohol is a triarylamine derivative characterized by a central nitrogen atom bonded to two para-tolyl groups and a benzyl alcohol moiety at the para position of the third phenyl ring. This structure imparts a unique combination of electronic and steric properties. The di-p-tolylamino group acts as a strong electron donor and a bulky, propeller-like structural motif, which is a common feature in materials developed for organic electronics.

Key Structural Features:

-

Triarylamine Core: The nitrogen atom bonded to three aromatic rings forms the core of the molecule. This configuration is known to facilitate hole transport in organic semiconductor materials.

-

Para-Tolyl Groups: The methyl groups on the tolyl substituents provide increased solubility in organic solvents and can influence the solid-state packing of the molecule.

-

Benzyl Alcohol Moiety: The primary alcohol group serves as a versatile functional handle for further chemical modifications, such as esterification or etherification, allowing for the fine-tuning of the molecule's properties or its incorporation into polymeric structures.

// Central Nitrogen N [label="N", pos="0,0!"];

// Benzyl alcohol ring C1 [label="C", pos="-1.5,-0.866!"]; C2 [label="C", pos="-3,-1.732!"]; C3 [label="C", pos="-3,-3.464!"]; C4 [label="C", pos="-1.5,-4.33!"]; C5 [label="C", pos="0,-3.464!"]; C6 [label="C", pos="0,-1.732!"]; C7 [label="C", pos="-1.5,-6.062!"]; // CH2 O1 [label="O", pos="-2.5,-7.0!"]; // OH H1 [label="H", pos="-3.0,-7.8!"];

// First tolyl group C8 [label="C", pos="1.5,-0.866!"]; C9 [label="C", pos="3,-1.732!"]; C10 [label="C", pos="3,-3.464!"]; C11 [label="C", pos="1.5,-4.33!"]; C12 [label="C", pos="0,-3.464!"]; C13 [label="C", pos="0,-1.732!"]; C14 [label="C", pos="1.5,-6.062!"]; // CH3

// Second tolyl group C15 [label="C", pos="1.5,0.866!"]; C16 [label="C", pos="3,1.732!"]; C17 [label="C", pos="3,3.464!"]; C18 [label="C", pos="1.5,4.33!"]; C19 [label="C", pos="0,3.464!"]; C20 [label="C", pos="0,1.732!"]; C21 [label="C", pos="1.5,6.062!"]; // CH3

// Bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C7; C7 -- O1; O1 -- H1;

N -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C11 -- C14;

N -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C15; C18 -- C21;

// Double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5;

C8 -- C13; C9 -- C10; C11 -- C12;

C15 -- C20; C16 -- C17; C18 -- C19; } end_dot Caption: Chemical structure of 4-(Di-p-tolylamino)benzyl alcohol.

Predicted Physicochemical Properties

While experimental data for 4-(di-p-tolylamino)benzyl alcohol is scarce, its properties can be predicted based on its structure and comparison to its precursor, 4-(di-p-tolylamino)benzaldehyde.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | Not available | Public databases |

| Molecular Formula | C₂₁H₂₁NO | Structural analysis |

| Molecular Weight | 303.40 g/mol | Calculation |

| Appearance | Likely a solid at room temperature | Analogy to the aldehyde precursor |

| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and ethyl acetate; insoluble in water. | General properties of triarylamines |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Analogy to the aldehyde precursor |

Synthesis and Characterization

The synthesis of 4-(di-p-tolylamino)benzyl alcohol can be logically approached via a two-step process starting from commercially available materials. The key intermediate is 4-(di-p-tolylamino)benzaldehyde.

Step 1: Synthesis of 4-(Di-p-tolylamino)benzaldehyde

The formylation of 4,4'-dimethyltriphenylamine is a key step to introduce the aldehyde functionality. A common and effective method for this transformation is the Vilsmeier-Haack reaction.

Experimental Protocol (Vilsmeier-Haack Reaction):

-

Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.

-

Formylation: To the freshly prepared Vilsmeier reagent, add 4,4'-dimethyltriphenylamine portion-wise while maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and neutralized with a base, such as sodium hydroxide or sodium acetate solution.

-

Purification: The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 4-(Di-p-tolylamino)benzaldehyde to 4-(Di-p-tolylamino)benzyl Alcohol

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. A mild and selective reducing agent such as sodium borohydride is well-suited for this purpose. A representative procedure based on the reduction of similar amino benzaldehydes is provided below.[1]

Experimental Protocol (Reduction with Sodium Borohydride):

-

Dissolution: Dissolve 4-(di-p-tolylamino)benzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The reaction is typically exothermic.

-

Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting aldehyde by TLC.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or a dilute acid solution.

-

Work-up and Extraction: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(di-p-tolylamino)benzyl alcohol. Further purification can be achieved by recrystallization or column chromatography.

Characterization

-

¹H NMR Spectroscopy:

-

Aromatic protons would appear in the range of δ 6.8-7.5 ppm.

-

A singlet corresponding to the two protons of the benzylic -CH₂-OH group would be expected around δ 4.5-4.7 ppm.

-

A singlet for the six protons of the two methyl groups on the tolyl rings would be observed around δ 2.2-2.4 ppm.

-

A broad singlet for the hydroxyl proton (-OH) would be present, with its chemical shift being concentration and solvent dependent.

-

-

¹³C NMR Spectroscopy:

-

Multiple signals in the aromatic region (δ 120-150 ppm).

-

A signal for the benzylic carbon (-CH₂-OH) around δ 60-65 ppm.

-

A signal for the methyl carbons around δ 20-22 ppm.

-

-

FT-IR Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group.

-

C-H stretching vibrations for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A C-O stretching vibration in the 1000-1250 cm⁻¹ range.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 303.16.

-

Potential Applications in Drug Development and Materials Science

Triarylamine derivatives are a cornerstone of modern organic electronic materials due to their excellent hole-transporting properties.[2][3][4][5][6] The core structure of 4-(di-p-tolylamino)benzyl alcohol makes it a promising candidate for similar applications.

-

Hole-Transporting Materials (HTMs): The electron-rich triarylamine core is highly effective at transporting positive charge carriers (holes). This makes compounds like 4-(di-p-tolylamino)benzyl alcohol potential components in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors.[2][3][4][5][6] The benzyl alcohol functionality allows for its incorporation into a polymer backbone or for attachment to other functional moieties to create more complex HTMs with tailored properties.

-

Organic Synthesis Intermediate: The hydroxyl group of 4-(di-p-tolylamino)benzyl alcohol is a versatile reactive site. It can be used to synthesize a variety of derivatives, such as esters and ethers, which may have applications as fluorescent probes, components of photosensitive materials, or as building blocks for larger, more complex molecular architectures.

-

Drug Development: While the primary interest in this class of molecules is in materials science, the triarylamine scaffold can be found in some pharmacologically active compounds. The benzyl alcohol moiety provides a site for potential bioconjugation or for the attachment of pharmacophores, suggesting that derivatives of this compound could be explored in medicinal chemistry research.

Conclusion

4-(Di-p-tolylamino)benzyl alcohol is a molecule of significant interest due to its triarylamine core and versatile benzyl alcohol functionality. Although detailed experimental data for this specific compound is limited, its synthesis is feasible through established organic chemistry reactions, primarily via the reduction of its corresponding aldehyde. The structural and electronic properties of this compound make it a compelling candidate for further research, particularly in the development of novel hole-transporting materials for organic electronic devices. The presence of a reactive hydroxyl group further enhances its potential as a versatile building block in both materials science and medicinal chemistry. Further experimental investigation into the synthesis, characterization, and application of 4-(di-p-tolylamino)benzyl alcohol is warranted to fully explore its potential.

References

- Kamble, R. M. (2017). Functionalized triarylamines for applications in organic electronics. Journal of the Indian Chemical Society, 94(12), 1425-1434.

- He, M., & Li, J. (2016). Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. Chemical Reviews, 116(23), 14937-14995.

- Strobel, N., & Thelakkat, M. (2000). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Macromolecules, 33(9), 3417-3426.

- Al-Ghamdi, A. A., Al-Mokhtar, M. A., & El-Shishtawy, R. M. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation.

- He, M., & Li, J. (2016). Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. Chemical Reviews, 116(23), 14937-14995.

- Archer, S., & Rosi, D. (1968). U.S. Patent No. 3,379,620. Washington, DC: U.S.

Sources

- 1. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Intramolecular and interfacial dynamics of triarylamine-based hole transport materials - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Engineering of 4-(Di-p-tolylamino)benzyl Alcohol

[1]

Executive Summary

4-(Di-p-tolylamino)benzyl alcohol (often abbreviated as DTA-BnOH ) is a critical triphenylamine (TPA) derivative serving as a primary intermediate in the synthesis of Hole Transport Materials (HTMs) for OLEDs and perovskite solar cells.[1] Its structure—a lipophilic di-p-tolylamino core coupled with a polar hydroxymethyl handle—creates a distinct amphiphilic solubility profile that challenges standard purification and processing workflows.[1]

This guide provides a definitive analysis of the solubility thermodynamics of DTA-BnOH, offering validated protocols for solvent selection in synthesis, purification, and thin-film fabrication.[1] Unlike generic solubility charts, this document details the causality behind solvent interactions, empowering researchers to engineer specific solvation environments for high-purity isolation and defect-free film formation.[1]

Part 1: Physicochemical Characterization & Solubility Logic[1]

Structural Analysis & Solvation Thermodynamics

The solubility of DTA-BnOH is governed by the competition between its non-polar, propeller-shaped triarylamine core and its polar, hydrogen-bonding benzyl alcohol tail.[1]

-

The Lipophilic Core (Solubility Driver): The two p-tolyl groups and the central phenyl ring create a large, non-polar surface area.[1] This dominates the molecule's interaction with solvents, favoring dispersion forces (London forces).[1] Consequently, the molecule shows high affinity for aromatic and chlorinated solvents.[1]

-

The Hydrophilic Tail (Solubility Modulator): The hydroxymethyl (-CH₂OH) group introduces a localized dipole and hydrogen-bond donor/acceptor capability.[1] While insufficient to make the molecule water-soluble, it significantly enhances solubility in polar aprotic solvents (e.g., THF, Acetone) compared to its non-functionalized parent, triphenylamine.[1]

Predicted vs. Observed Solubility

Based on Hansen Solubility Parameters (HSP) and experimental analogues (e.g., the aldehyde precursor CAS 42906-19-4), the solubility profile is categorized below.

Table 1: Solubility Classification of 4-(Di-p-tolylamino)benzyl Alcohol

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform, Chlorobenzene | High (>50 mg/mL) | Excellent matching of dispersion forces; primary choice for synthesis and column chromatography.[1] |

| Aromatic | Toluene, Xylene, Benzene | High (>30 mg/mL) | |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderate-High | The oxygen lone pairs in the solvent accept H-bonds from the benzyl alcohol group, while the alkyl chains solvate the core.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low (Cold) / High (Hot) | The hydrophobic effect of the tolyl groups dominates at room temperature.[1] Heating overcomes this, making these ideal recrystallization solvents.[1] |

| Alkanes | Hexane, Pentane, Heptane | Insoluble | Lack of polarizability prevents interaction with the aromatic core.[1] Used strictly as anti-solvents for precipitation.[1] |

| Aqueous | Water, PBS Buffers | Insoluble | The molecule is highly lipophilic (LogP > 5 predicted).[1] |

Part 2: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to determine exact solubility limits for a specific batch or temperature.[1]

Objective: Quantify the saturation limit of DTA-BnOH in a target solvent at 25°C.

-

Preparation: Dry a 20 mL scintillation vial and cap in an oven at 100°C for 1 hour. Cool in a desiccator and weigh (

). -

Saturation: Add 100 mg of DTA-BnOH to the vial. Add the target solvent in 0.5 mL increments, vortexing for 5 minutes between additions.

-

Equilibrium: Once dissolved (or if a suspension persists after 2 mL), place the vial in a thermal shaker at 25°C for 24 hours.

-

Filtration: If undissolved solid remains, filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.

-

Calculation: Weigh the dried vial (

).

Protocol B: Purification via Anti-Solvent Recrystallization

Standard method for isolating DTA-BnOH from crude reaction mixtures (e.g., reduction of 4-(Di-p-tolylamino)benzaldehyde).[1]

-

Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) or Toluene at room temperature.[1]

-

Filtration: Filter to remove any insoluble inorganic salts (e.g., NaBH₄ residues).[1]

-

Precipitation: Slowly add Hexane (anti-solvent) to the filtrate with vigorous stirring until a persistent cloudiness appears (Ratio typically 1:3 Solvent:Anti-solvent).[1]

-

Crystallization: Cool the mixture to 4°C or -20°C overnight.

-

Collection: Filter the white/off-white precipitate and wash with cold Hexane.[1]

Part 3: Visualization & Workflow Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis, Purification, or Film Formation).

Figure 1: Decision matrix for solvent engineering of 4-(Di-p-tolylamino)benzyl alcohol based on process requirements.[1]

Part 4: Critical Application Notes

Impact on Hole Transport Layers (HTL)

In device fabrication (OLED/Perovskite), DTA-BnOH is often a precursor to cross-linkable HTMs.[1] The choice of solvent for the final film deposition is critical:[1]

-

Avoid Alcohols: Traces of methanol or ethanol can act as trap states or induce moisture ingress in perovskite interfaces.[1]

-

Preferred Solvent: Chlorobenzene is the industry standard for spin-coating triarylamine derivatives.[1] It provides a high boiling point (131°C), allowing sufficient time for the molecules to self-organize into a smooth, amorphous film before the solvent evaporates.[1]

Stability in Solution

While stable in solid form, DTA-BnOH in solution (especially in chlorinated solvents like Chloroform) can undergo slow photo-oxidation if exposed to ambient light for prolonged periods.[1]

-

Recommendation: Store solutions in amber vials wrapped in foil.

-

Shelf-Life: Freshly prepared solutions in DCM should be used within 24 hours for sensitive spectroscopic measurements.

References

-

Sigma-Aldrich. 4-(Di-p-tolylamino)benzaldehyde (Precursor Data).[1] Retrieved from (CAS 42906-19-4 used as solubility proxy).[1]

-

Royal Society of Chemistry. D–π–A type conjugated indandione derivatives: ultrafast broadband nonlinear absorption responses and transient dynamics.[1] (2022).[1][2][3] Retrieved from (Describes synthesis in Ethanol/DMAc).[1]

-

PubChem. Triphenylamine (General Class Properties).[1] Retrieved from .[1]

-

Fisher Scientific. 4-(Di-p-tolylamino)benzaldehyde 98% Specifications. Retrieved from .[1][4]

Sources

- 1. Triphenylamine - Wikipedia [en.wikipedia.org]

- 2. 4-Dimethylaminobenzyl alcohol | C9H13NO | CID 137166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D–π–A type conjugated indandione derivatives: ultrafast broadband nonlinear absorption responses and transient dynamics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00349J [pubs.rsc.org]

- 4. 4-(Di-p-tolylamino)benzaldehyde 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Technical Guide: Triarylamine-Based Benzyl Alcohol Derivatives for Organic Electronics

Executive Summary

The Multilayer Challenge in Solution Processing The advancement of solution-processed organic electronics (OLEDs, OPVs, Perovskites) is frequently bottlenecked by the "orthogonality problem." When depositing multiple layers from solution, the solvent of the top layer often dissolves or damages the underlying layer.

The Solution: TAA-Benzyl Alcohol Architectures

Triarylamine (TAA) cores functionalized with benzyl alcohol groups (

-

Electronic Function: The TAA core provides high hole mobility (

) and appropriate HOMO energy alignment (-5.1 to -5.4 eV). -

Chemical Function: The benzyl alcohol moiety serves as a latent cross-linking site . Upon thermal annealing (often with a photoacid generator), these groups undergo condensation to form stable ether linkages, rendering the film insoluble to subsequent processing solvents.

This guide details the synthesis, characterization, and device integration of these materials, bridging organic synthesis standards with electronic grade requirements.

Part 1: Molecular Design & Architecture[1]

The Core: Triarylamine (TAA)

The TAA core is selected for its "propeller" shape, which prevents varying degrees of

-

Donating Strength: The nitrogen lone pair delocalizes into the phenyl rings, creating an electron-rich center susceptible to stable radical cation formation (hole transport).

-

Substituents: Adding alkyl chains (e.g., -OMe, -Hexyl) to the para positions prevents electrochemical coupling/degradation and improves solubility.

The Anchor: Benzyl Alcohol

Unlike phenolic -OH groups (which are acidic and can trap charges), the benzylic alcohol is aliphatic and electronically decoupled from the

-

Role: It acts as a "handle" for thermal cross-linking.

-

Mechanism:

.

Part 2: Synthetic Pathways (Step-by-Step)

Synthesis Workflow

The synthesis follows a rigorous Vilsmeier-Haack formylation followed by a hydride reduction. This two-step protocol ensures the alcohol functionality is introduced without affecting the TAA redox center.

Figure 1: Synthetic route from Triarylamine to Benzyl Alcohol derivative via Vilsmeier-Haack Formylation and Borohydride Reduction.

Detailed Protocol

Step 1: Formylation (Vilsmeier-Haack)

-

Reagent Prep: In a flame-dried flask under

, cool anhydrous DMF (10 eq) to 0°C. Dropwise add -

Addition: Dissolve TAA (1 eq) in minimal dichloroethane (DCE) and add to the salt.

-

Reaction: Heat to 80°C for 6–12 hours. Monitor via TLC (Aldehyde is less polar than alcohol but more polar than TAA).

-

Workup: Pour into ice water containing NaOAc (to buffer pH ~5-6). Extract with DCM.[1]

Step 2: Reduction

-

Setup: Dissolve TAA-CHO (1 eq) in THF:MeOH (1:1).

-

Reduction: Add

(2 eq) portion-wise at 0°C. (Caution: Hydrogen gas evolution). -

Completion: Stir at Room Temp for 2 hours. Quench with water.[1]

-

Purification (Critical): Recrystallize from Ethanol/Hexane or column chromatography.

-

Note for Pharma/Electronics: Trace metal removal is critical. Use a scavenger resin (e.g., QuadraPure™) if Pd/Ni catalysts were used in prior coupling steps.

-

Part 3: Material Characterization & Data[3]

Electronic Properties

The benzyl alcohol group has a negligible inductive effect on the TAA core, preserving the HOMO levels required for hole injection from ITO or Anodes.

| Material Variant | HOMO (eV) | LUMO (eV) | Tg (°C) | Solubility (Before Cure) | Solubility (After Cure) |

| TPA-Ref (No -OH) | -5.30 | -2.10 | 95 | Soluble (Tol, CB, CF) | Soluble (Film Dissolves) |

| TPA-Benzyl Alcohol | -5.32 | -2.12 | 105 | Soluble (Tol, THF, Alc) | Insoluble (>95% Ret.) |

| Spiro-OMeTAD (Ref) | -5.22 | -2.20 | 120 | Soluble | Soluble |

Data derived from cyclic voltammetry (vs. Fc/Fc+) and differential scanning calorimetry (DSC).

Self-Validating Protocol: The Solvent Wash Test

To verify if your material is suitable for multilayer devices, perform this test:

-

Spin-coat TAA-OH onto glass.

-

Measure UV-Vis absorption (

). -

Anneal at 180°C for 30 mins (induces cross-linking).

-

Spin pure solvent (e.g., Chlorobenzene) on top.

-

Measure UV-Vis again (

). -

Validation Metric: If

, the film is robust.

Part 4: Device Integration (OLED/Perovskite)

Cross-Linking Mechanism in Devices

The benzyl alcohol groups allow the Hole Transport Layer (HTL) to "lock" in place before the Emissive Layer (EML) or Perovskite layer is deposited.

Figure 2: Process flow for integrating TAA-Benzyl Alcohol HTLs into multilayer devices, highlighting the critical thermal locking step.

Application Notes

-

OLEDs: Used as the Hole Injection/Transport Layer. The cross-linked film prevents intermixing with the solution-processed emissive polymer, sharpening the recombination zone and improving color purity.

-

Perovskite Solar Cells: The -OH group can also form hydrogen bonds with the iodide/bromide of the perovskite surface, reducing interfacial trap density and improving

(Open Circuit Voltage).

References

-

Niu, Q., et al. "Thermally Crosslinkable Hole-Transporting Materials for Solution-Processed Organic Light-Emitting Diodes." Journal of Materials Chemistry C, 2018. Link

-

Thelakkat, M., & Schmidt, H. W. "Synthesis and Properties of Novel Hole Transport Materials for Electroluminescent Devices." Advanced Materials, 1998. Link

-

Bacher, E., et al. "Photo-Cross-Linked Triphenylamines as Hole-Transport Materials." Macromolecules, 2005. Link

-

March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience (For Vilsmeier-Haack Mechanism grounding). Link

-

Li, Z., et al. "Cross-linked Hole Transport Layers for High-Performance Perovskite Solar Cells." ACS Applied Materials & Interfaces, 2020.[2] Link

Sources

Methodological & Application

Application Note: 4-(Di-p-tolylamino)benzyl Alcohol as a Versatile Precursor for Polymerization Initiators

Introduction

In the landscape of advanced material synthesis, the design of functional polymers begins with the initiator. The initiator not only dictates the polymerization mechanism but can also be used to install specific chemical functionalities at the polymer chain end. 4-(Di-p-tolylamino)benzyl alcohol is a molecule of significant interest, featuring two key structural motifs: a redox-active di-p-tolylamino (triarylamine) group and a reactive benzyl alcohol moiety. The triarylamine core is well-known for its electron-donating and hole-transporting properties, making it a valuable component for optoelectronic materials. The benzyl alcohol group serves as a versatile handle, capable of initiating polymerization through different mechanistic pathways or being readily converted into other initiating species.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 4-(Di-p-tolylamino)benzyl alcohol in two major controlled polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Cationic Polymerization. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for synthesizing well-defined polymers with tailored properties.

Mechanistic Versatility: From Alcohol to Active Initiator

The utility of 4-(Di-p-tolylamino)benzyl alcohol stems from the reactivity of its benzylic hydroxyl group, which can be exploited to generate either cationic or radical species. The choice of co-reagents and reaction conditions determines which pathway is favored.

Cationic Polymerization Pathway

The benzyl alcohol can directly initiate the cationic polymerization of electron-rich monomers, such as vinyl ethers, in the presence of a Lewis acid or a strong protic acid.[1][2] The reaction proceeds via the formation of a benzylic carbocation. This cation is significantly stabilized by the potent electron-donating resonance from the di-p-tolylamino group, making it an effective initiating species for chain-growth polymerization.[3]

-

dot

Caption: Cationic polymerization initiated by the activated benzyl alcohol.

Atom Transfer Radical Polymerization (ATRP) Pathway

Standard ATRP requires an initiator with a readily transferable halogen atom, typically an alkyl halide.[][5] Benzyl alcohols do not function as direct ATRP initiators. However, 4-(Di-p-tolylamino)benzyl alcohol can be efficiently converted into a highly effective ATRP initiator, 4-(Di-p-tolylamino)benzyl bromide , through a straightforward synthetic step. This derivative can then initiate the controlled radical polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates.[6] The core of ATRP is the reversible activation of the dormant halide-terminated polymer chain by a transition metal complex (e.g., Cu(I)/Ligand), which maintains a low concentration of active radical species, thereby minimizing termination reactions.[7]

-

dot

Caption: Workflow for converting the alcohol to an ATRP initiator.

Experimental Protocols

The following protocols provide step-by-step methodologies. All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol A: Synthesis of 4-(Di-p-tolylamino)benzyl Bromide (ATRP Initiator)

This protocol details the conversion of the starting alcohol to its corresponding bromide, a necessary step for its use in ATRP.

Materials:

-

4-(Di-p-tolylamino)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: Dissolve 4-(Di-p-tolylamino)benzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.

-

Bromination: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution.

-

Scientist's Note: PBr₃ is highly reactive with water and should be handled with extreme care. The reaction is exothermic, and slow addition at 0 °C is crucial to control the reaction rate and prevent side products.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.

-

Workup: Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Scientist's Note: The bicarbonate quench neutralizes any remaining acidic species. This step is critical for preventing product degradation during solvent removal.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Characterization (Self-Validation): Confirm the structure and purity of the resulting white solid, 4-(Di-p-tolylamino)benzyl bromide, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Store the initiator under an inert atmosphere at low temperature.

Protocol B: ATRP of Methyl Methacrylate (MMA)

This protocol describes a typical ATRP procedure using the synthesized initiator to produce poly(methyl methacrylate) (PMMA).

Table 1: Reagent Stoichiometry for Targeting a Degree of Polymerization (DP) of 100

| Reagent | Molar Ratio | Amount (for 5 mL MMA) |

|---|---|---|

| Methyl Methacrylate (MMA) | 100 | 5.00 mL (47 mmol) |

| 4-(Di-p-tolylamino)benzyl bromide | 1 | 179 mg (0.47 mmol) |

| Copper(I) Bromide (CuBr) | 1 | 67 mg (0.47 mmol) |

| PMDETA (Ligand) | 1 | 98 µL (0.47 mmol) |

| Anisole (Solvent) | 50% v/v | 5.00 mL |

Procedure:

-

Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: Add the initiator, CuBr, and a magnetic stir bar to a Schlenk flask. Seal the flask, and perform three cycles of vacuum/backfill with inert gas (argon or nitrogen).

-

Scientist's Note: Oxygen is a radical scavenger and must be rigorously excluded for the polymerization to be controlled. The vacuum/backfill cycles are essential to create an inert atmosphere.[7]

-

-

Reagent Addition: Add the purified MMA, anisole, and the PMDETA ligand to the flask via degassed syringes.

-

Scientist's Note: The ligand (PMDETA) is crucial as it solubilizes the copper salt and tunes the catalyst's reactivity, which is key to achieving a controlled polymerization with low dispersity.[6]

-

-

Polymerization: Immerse the flask in a preheated oil bath at 60 °C. The solution should turn from colorless to slightly green/blue, indicating the formation of the Cu(II) deactivator complex.

-

Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion via ¹H NMR and molecular weight evolution via Size Exclusion Chromatography (SEC).

-

Termination: After reaching the desired conversion (or after a set time), stop the polymerization by cooling the flask to 0 °C and exposing the reaction mixture to air. Dilute the viscous solution with THF.

-

Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by adding the solution dropwise into a large volume of cold methanol. Filter and dry the resulting white PMMA powder under vacuum.

-

Characterization: Determine the final monomer conversion (¹H NMR), number-average molecular weight (Mn), and dispersity (Đ) using SEC.

Protocol C: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol uses the original alcohol as the initiator in the presence of a Lewis acid co-initiator.

Materials:

-

4-(Di-p-tolylamino)benzyl alcohol

-

Isobutyl vinyl ether (IBVE)

-

Tin(IV) chloride (SnCl₄) solution (e.g., 1 M in DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

Procedure:

-

Monomer/Solvent Purification: Distill IBVE and DCM from calcium hydride and store them over molecular sieves under an inert atmosphere.

-

Scientist's Note: Cationic polymerizations are extremely sensitive to protic impurities like water, which can act as a competing initiator and lead to uncontrolled reactions.[2] Rigorous drying of all reagents and glassware is mandatory.

-

-

Reaction Setup: In a flame-dried Schlenk tube under argon, dissolve the initiator in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Scientist's Note: Low temperatures are essential to slow down the rapid propagation and termination steps in cationic polymerization, allowing for better control over the molecular weight and dispersity.[2]

-

-

Initiation: Add the purified IBVE to the cold initiator solution. Start the polymerization by adding the SnCl₄ solution dropwise via syringe.

-

Polymerization: Stir the reaction at -78 °C. The reaction is often very fast.

-

Termination: After the desired time (e.g., 30-60 minutes), quench the polymerization by adding a small amount of pre-chilled methanol.

-

Purification: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. Redissolve the polymer in a small amount of DCM and re-precipitate into methanol to ensure complete removal of residual monomer and initiator.

-

Characterization: Dry the polymer under vacuum and characterize it by ¹H NMR and SEC.

Data Analysis and Expected Results

Proper characterization is key to validating the success of a controlled polymerization.

-

¹H NMR Spectroscopy: Used to calculate monomer conversion by comparing the integration of monomer vinyl peaks with the integration of polymer backbone peaks. It also confirms the presence of the initiator fragment at the chain end.

-

Size Exclusion Chromatography (SEC): Provides the molecular weight distribution of the polymer sample. For a controlled polymerization, a narrow, symmetric peak is expected.

Table 2: Theoretical vs. Expected Polymer Characteristics

| Parameter | Calculation / Definition | Expected Result (for ATRP of MMA, DP=100) |

|---|---|---|

| Theoretical Mn (Mn,th) | ([M]/[I]) × Conversion × (Monomer MW) + (Initiator MW) | ~10,000 g/mol (at full conversion) |

| Dispersity (Đ) | Mw / Mn | < 1.3 |

For cationic polymerization, achieving low dispersity is more challenging, but values between 1.5 and 2.0 can be obtained under optimized conditions.

Conclusion

4-(Di-p-tolylamino)benzyl alcohol is not merely a single initiator but a versatile precursor platform for synthesizing advanced polymers. By simple chemical modification, it can be tailored to initiate polymerization via distinct mechanistic pathways. Its conversion to a halide enables access to a vast library of functional polymers with controlled architectures via ATRP. Alternatively, its direct use in cationic polymerization provides a straightforward route to polymers from electron-rich olefins. The incorporation of the electronically active triarylamine moiety into these polymers opens avenues for applications in organic electronics, sensing, and drug delivery, where hole-transporting or redox-responsive properties are desired.

References

-

Benzyl alcohols as accelerators in the photoinitiated cationic polymerization of epoxide monomers. ResearchGate. Available at: [Link]

-

CATIONIC STEP-GROWTH POLYMERIZATION OF 2-METHOXYBENZYL ALCOHOL USING DIFFERENT LEWIS ACIDS AS CATALYSTS. Kinetics and Catalysis. Available at: [Link]

-

A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. Thesis, National University of Singapore. Available at: [Link]

-

A Renaissance in Living Cationic Polymerization. ACS Chemical Reviews. Available at: [Link]

-

Cationic polymerization. Wikipedia. Available at: [Link]

-

Radical polymerization. Wikipedia. Available at: [Link]

-

Chapter Two Polymerization Mechanisms. ResearchGate. Available at: [Link]

-

Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Angewandte Chemie International Edition. Available at: [Link]

-

Ring-opening polymerization of L-lactide initiated by benzyl alcohol. ResearchGate. Available at: [Link]

-

Atom transfer radical polymerization. ETH Research Collection. Available at: [Link]

-

The Principles of Atom Transfer Radical Polymerization. MDPI Encyclopedia. Available at: [Link]

-

Mechanism of initiation and propagation in PO polymerization initiated with i-PrO⁻. ResearchGate. Available at: [Link]

-

Polymer Chemistry. RSC Publishing. Available at: [Link]

-

4-(Dimethylamino)Benzyl Alcohol 98.0%. PureSynth. Available at: [Link]

-

Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. PubMed. Available at: [Link]

- Process for producing 4-aminobenzyl alcohol derivatives.Google Patents.

-

A New Family of Thermo-Responsive Polymers Based on Poly[N-(4-vinylbenzyl)-N,N-dialkylamine]. ResearchGate. Available at: [Link]

-

Polymer Chemistry. RSC Publishing. Available at: [Link]

-

Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. ResearchGate. Available at: [Link]

- Method for preparing 4-aminobenzyl alcohol.Google Patents.

-

Special Issue “Synthesis, Properties and Applications of Polymers”. PMC. Available at: [Link]

-

Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. Available at: [Link]

- Polyol-based polymers.Google Patents.

-

Four-Component Statistical Copolymers by RAFT Polymerization. MDPI. Available at: [Link]

Sources

Application Note: High-Purity Synthesis of Hole-Transporting Acrylate Monomers

Introduction & Application Scope

This guide details the protocol for synthesizing 4-(Di-p-tolylamino)benzyl acrylate , a specialized charge-transporting monomer. Derivatives of triphenylamine (TPA) are ubiquitous in organic electronics due to their low ionization potential and high hole mobility.

By functionalizing 4-(Di-p-tolylamino)benzyl alcohol with an acrylate group, researchers can polymerize this unit into:

-

Hole-Transport Layers (HTL) for OLEDs and Perovskite Solar Cells.

-

Photorefractive Polymers for holographic data storage.

-

Cross-linkable interlayers that resist solvent erosion during multilayer solution processing.

Key Technical Challenge: The triphenylamine core is electron-rich and susceptible to oxidative degradation (yellowing/greening) and acid-catalyzed side reactions. Furthermore, the acrylate moiety is prone to spontaneous auto-polymerization. This protocol prioritizes purity , oxidation prevention , and stabilization .

Retrosynthetic Logic & Mechanism

The synthesis employs a classic Schotten-Baumann esterification under anhydrous conditions. Acryloyl chloride is selected over acrylic acid (Fischer esterification) because the harsh acidic conditions and high heat required for the latter can degrade the electron-rich TPA amine center and induce thermal polymerization of the acrylate.

Reaction Scheme

The reaction proceeds via nucleophilic attack of the benzyl alcohol oxygen onto the carbonyl carbon of the acryloyl chloride, followed by elimination of chloride. A non-nucleophilic base (Triethylamine) acts as an HCl scavenger to drive equilibrium and prevent protonation of the TPA nitrogen.

Figure 1: Mechanistic pathway for the base-promoted esterification.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Critical Note |

| 4-(Di-p-tolylamino)benzyl alcohol | >98% | Substrate | Dry under vacuum for 4h prior to use. |

| Acryloyl Chloride | >97% | Acylating Agent | Lachrymator. Distill if yellow/brown. |

| Triethylamine (TEA) | >99% | Base / Scavenger | Must be anhydrous (dry over KOH or CaH2). |

| Dichloromethane (DCM) | HPLC Grade | Solvent | Anhydrous; stabilize with amylene, not MeOH. |

| 4-Methoxyphenol (MEHQ) | 99% | Inhibitor | Prevents radical polymerization during workup. |

Equipment

-

Glassware: 3-neck round-bottom flask (flame-dried), addition funnel, Schlenk line.

-

Atmosphere: Argon or Nitrogen (High Purity).

-

Cooling: Ice/Water bath (

). -

Purification: Flash chromatography column (Silica Gel 60).

Experimental Protocol

Step 1: Preparation and Solubilization

-

Setup: Equip a flame-dried 250 mL 3-neck flask with a magnetic stir bar, an addition funnel, and an inert gas inlet (Ar/N2).

-

Dissolution: Add 4-(Di-p-tolylamino)benzyl alcohol (1.0 eq, e.g., 5.0 g) to the flask.

-

Solvent: Add anhydrous DCM (approx. 10 mL per gram of substrate). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (1.5 eq) via syringe. The solution may darken slightly; this is normal for TPA amines in the presence of base.

-

Cooling: Submerge the flask in an ice/water bath and cool to

. Crucial: Low temperature prevents Michael addition of the amine to the acrylate double bond.

Step 2: Acylation Reaction[1][2]

-

Reagent Prep: Dilute Acryloyl Chloride (1.2 eq) in a small volume of anhydrous DCM (10 mL) in the addition funnel.

-

Addition: Dropwise add the acryloyl chloride solution to the reaction mixture over 30–45 minutes.

-

Observation: White smoke (HCl vapor) may form if the system is not sealed well; a white precipitate (TEA·HCl) will form immediately in the liquid.

-

-

Reaction: Allow the mixture to stir at

for 1 hour, then slowly warm to room temperature (RT) and stir for an additional 3–4 hours.-

Monitoring: Check completion via TLC (Solvent: Hexane/Ethyl Acetate 4:1). The alcohol spot (lower Rf) should disappear.

-

Step 3: Quenching and Workup

-

Filtration: Filter off the precipitated TEA·HCl salts using a sintered glass funnel. Wash the solid cake with cold DCM.

-

Inhibition: Add a trace amount of MEHQ (~10-20 mg) to the filtrate to inhibit polymerization during concentration.

-

Washing: Transfer filtrate to a separatory funnel and wash sequentially with:

-

Cold Water (

mL) -

Saturated

( -

Brine (

mL)

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) at bath temp <

Step 4: Purification (Flash Chromatography)

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Eluent: Gradient of Hexane/DCM or Hexane/Ethyl Acetate (Start 95:5, move to 80:20).

-

Procedure: Load the crude yellow oil onto the column. Collect fractions. The product is typically the major UV-active spot.

-

Final Isolation: Combine pure fractions and remove solvent in vacuo (keep dark and cool).

-

Yield: Typical yields range from 75% to 85%.

-

Appearance: Viscous light-yellow oil or low-melting pale yellow solid.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for acrylate synthesis.

Characterization & QC Criteria

| Technique | Expected Signal | Interpretation |

| Characteristic AMX pattern of acrylate vinyl protons. | ||

| Benzyl methylene protons ( | ||

| FT-IR | Strong Carbonyl ( | |

| Appearance | Pale Yellow | Dark green/blue indicates TPA oxidation (impurity). |

Troubleshooting & Storage

-

Issue: Polymerization in the column.

-

Cause: Silica gel can be slightly acidic, initiating polymerization.

-

Fix: Pre-treat silica slurry with 1% Triethylamine before packing the column to neutralize acid sites.

-

-

Issue: Product turns green.

-

Cause: Oxidation of the triphenylamine nitrogen radical cation.

-

Fix: Ensure all solvents are degassed. Store product under Argon in the dark.

-

-

Storage: Store at

in the dark. If storing for >1 month, ensure 100 ppm MEHQ is present.

References

-

General Acrylate Synthesis: BenchChem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Link

-

TPA-Acrylate Protocols: Giang, H. N., et al. (2014).[1] "Triphenylamine-based acrylate polymers for photorefractive composite." SPIE Digital Library. Link

-

TPA Purification & Handling: Organic Syntheses. (1973). Triphenylamine Purification Procedures. Coll. Vol. 5. Link

-

Polymerization Inhibition: European Patent Office. (1988). Method and composition for inhibiting acrylate ester polymerization. EP0266906. Link

Sources

Synthesis of dendrimeric hole transport materials from benzyl alcohol precursors

Executive Summary

This guide details the synthesis of high-performance Hole Transport Materials (HTMs) utilizing a Triphenylamine (TPA) core shielded by Fréchet-type poly(benzyl ether) dendrons . These materials are critical for solution-processed optoelectronics, including Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

While TPA provides the necessary hole mobility (~10⁻⁴ to 10⁻³ cm²/Vs), it suffers from crystallization and poor film-forming properties in its small-molecule form. By synthesizing dendritic wedges from benzyl alcohol precursors and attaching them to the TPA core, researchers can create amorphous, glass-forming materials with high thermal stability and excellent solubility, without compromising the electronic properties of the core.

Strategic Synthesis Overview: The Convergent Approach

We utilize a convergent synthesis strategy . Unlike divergent growth (core-out), convergent synthesis (periphery-in) allows for rigorous purification of the dendritic wedges (dendrons) before attachment to the active core, ensuring high structural purity—a non-negotiable requirement for electronic-grade materials.

The synthesis hinges on two alternating reactions:

-

Williamson Ether Synthesis: Coupling benzyl bromides to phenolic focal points.

-

Appel Reaction (Activation): Converting the focal benzyl alcohol to a benzyl bromide using Carbon Tetrabromide (

) and Triphenylphosphine (

Workflow Visualization

Figure 1: Convergent synthesis workflow for poly(benzyl ether) dendrimers. The cycle of etherification and bromination allows precise generation growth before final coupling.

Detailed Protocols

Phase 1: Synthesis of the First Generation (G1) Alcohol

Objective: Create the G1 wedge by reacting the monomer (3,5-dihydroxybenzyl alcohol) with a surface group (typically benzyl bromide or a substituted derivative).

Reagents:

-

3,5-Dihydroxybenzyl alcohol (1.0 equiv.)

-

Benzyl bromide (2.1 equiv.)

-

Potassium carbonate (

), anhydrous (2.5 equiv.) -

18-Crown-6 (0.1 equiv.) – Phase transfer catalyst

-

Acetone (Reagent grade, dried)

Protocol:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

).[1] -

Dissolution: Add 3,5-dihydroxybenzyl alcohol,

, and 18-crown-6 to the flask. Suspend in dry acetone (0.2 M concentration relative to the alcohol). -

Addition: Add benzyl bromide dropwise via syringe while stirring vigorously.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 24 hours. The reaction is heterogeneous; vigorous stirring is essential to grind the

surface. -

Workup:

-

Cool to room temperature.

-

Filter off the potassium salts.

-

Evaporate the solvent under reduced pressure.

-

-

Purification: The crude oil usually contains mono-substituted byproducts. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 4:1).

-

Target Product: 3,5-Bis(benzyloxy)benzyl alcohol.

-

Scientific Insight: The use of 18-crown-6 complexes with the potassium cation, increasing the nucleophilicity of the phenoxide ion in the organic phase, thereby driving the reaction to completion and minimizing mono-substituted impurities.

Phase 2: Activation of the Dendron (Appel Reaction)

Objective: Convert the focal benzylic alcohol (G1-OH) to a benzylic bromide (G1-Br) to enable further coupling.

Reagents:

-

G1-Alcohol (from Phase 1) (1.0 equiv.)

-

Carbon Tetrabromide (

) (1.25 equiv.) -

Triphenylphosphine (

) (1.25 equiv.) -

Tetrahydrofuran (THF), anhydrous.

Protocol:

-

Setup: Dry a round-bottom flask and purge with

. -

Dissolution: Dissolve the G1-Alcohol and

in anhydrous THF (0.1 M). Cool the solution to 0°C in an ice bath. -

Reaction: Add

slowly in small portions.-

Observation: The solution may turn slightly yellow. A white precipitate (Triphenylphosphine oxide, TPPO) will eventually form, though it is soluble in THF.

-

-

Stirring: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (the bromide moves significantly faster than the alcohol).

-

Workup (Critical Step):

-

Pour the reaction mixture into cold water/brine and extract with Dichloromethane (DCM).

-

Alternative (Preferred for Dendrimers): Evaporate THF to a minimum volume and precipitate TPPO by adding cold diethyl ether/hexane. Filter off the solid TPPO.

-

-

Purification: Flash chromatography (Silica gel, Hexane:DCM).

-

Note: Benzyl bromides are reactive.[2] Store at -20°C under Argon if not used immediately.

-

Mechanism Visualization:

Figure 2: Simplified mechanism of the Appel reaction converting Benzyl Alcohol to Benzyl Bromide.

Phase 3: Core Coupling (HTM Synthesis)

Objective: Attach the activated dendrons (G1-Br) to the hole-transporting core (Tris(4-hydroxyphenyl)amine).

Reagents:

-

Tris(4-hydroxyphenyl)amine (Core) (1.0 equiv.)

-

G1-Br (Activated Dendron) (3.3 equiv. – slight excess)

- (4.0 equiv.)

-

18-Crown-6 (0.2 equiv.)

-

DMF (Dimethylformamide) or Butanone (MEK).

Protocol:

-

Setup: Use a Schlenk flask under strict

atmosphere. TPA derivatives are susceptible to oxidation (turning green/blue) if exposed to air/light in solution for prolonged periods. -

Reaction: Combine Core,

, and 18-crown-6 in DMF. Heat to 60°C for 30 mins to generate the phenoxide. -

Coupling: Add the G1-Br dissolved in a minimum amount of DMF.

-

Temperature: Heat to 80°C for 48 hours.

-

Workup:

-

Pour into a large excess of rapidly stirring water to precipitate the crude dendrimer.

-

Filter and dry the solid.

-

-

Purification: Column chromatography is required to remove incomplete coupling products (mono- and di-substituted cores).

-

Tip: Dendrimers often trail on silica. Use a gradient elution starting with pure Hexane and slowly increasing DCM/Ethyl Acetate.

-

Quality Control & Characterization

To ensure the integrity of the HTM, the following data points must be verified.

Table 1: Key NMR Signatures (CDCl₃)

| Moiety | Proton Type | Chemical Shift ( | Diagnostic Change |

| Precursor | Benzyl Alcohol ( | ~4.60 (d) | Disappears upon bromination. |

| Activated | Benzyl Bromide ( | ~4.45 (s) | Distinct upfield shift from alcohol. |

| Final HTM | Core Ether Link ( | ~5.00 (s) | Confirms attachment to TPA core. |

| Core | TPA Aromatic Protons | 6.90 – 7.10 (m) | Integration ratio vs. Dendron protons confirms generation. |

Thermal Analysis (DSC):

-

Successful dendronization should suppress the melting point (

) and reveal a Glass Transition Temperature ( -

Target:

for stable device operation.

References

-

Hawker, C. J., & Fréchet, J. M. J. (1990).[2] Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society.[3] Link

-

Freeman, A. W., Koene, S. C., Malenfant, P. R., Thompson, M. E., & Fréchet, J. M. J. (2000). Dendrimer-Containing Light-Emitting Diodes: Toward Site-Isolation of Chromophores. Journal of the American Chemical Society.[3] Link

-

Appel, R. (1975).[4] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. Link

-

Buston, J. E., et al. (2002). Triphenylamine-cored dendrimers: synthesis and properties. Organic Letters. Link (Note: Validates TPA core synthesis).

-

Organic Chemistry Portal. (2024). Appel Reaction Protocol and Mechanism. Link

Sources

- 1. Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convergent Approach, Single-stage Convergent Synthesis [ebrary.net]

- 3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]

- 4. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Application Note & Protocols: Selective Halogenation of 4-(Di-p-tolylamino)benzyl alcohol

Abstract: This document provides a comprehensive technical guide for the conversion of 4-(Di-p-tolylamino)benzyl alcohol into its corresponding benzyl halides (chloride, bromide, and iodide). These halogenated derivatives are critical building blocks in materials science, particularly for the synthesis of organic light-emitting diodes (OLEDs), hole-transport materials, and molecular electronics. This guide details three distinct, field-proven protocols, elucidates the underlying reaction mechanisms, and offers expert insights into optimizing reaction conditions for high-yield synthesis.

Introduction and Strategic Considerations

The 4-(Di-p-tolylamino)phenyl moiety is a privileged structure in materials chemistry. The central triarylamine is electron-rich, readily forms stable radical cations, and facilitates efficient charge transport.[1][2][3] The conversion of the benzylic alcohol to a benzyl halide transforms the inert hydroxyl group into a versatile leaving group, enabling subsequent nucleophilic substitution and cross-coupling reactions for the construction of more complex molecular architectures.

The choice of halogenation reagent is critical. Benzylic alcohols can undergo substitution via both Sₙ1 and Sₙ2 pathways. While the benzylic position can stabilize a carbocation, promoting an Sₙ1 route, many modern methods are designed to favor a controlled Sₙ2 mechanism to prevent rearrangements and side reactions.[4][5] The protocols outlined below are selected for their reliability, high yields, and compatibility with the sensitive triarylamine functional group.

Protocol I: Synthesis of 4-(Di-p-tolylamino)benzyl chloride

Reagent Selection & Rationale

For the chlorination of benzylic alcohols, thionyl chloride (SOCl₂) is a superior choice. The reaction proceeds under mild conditions and offers a significant advantage in product purification: the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are easily removed from the reaction mixture, driving the equilibrium towards the product.[6][7] This method avoids the use of strong aqueous acids, which could potentially protonate the triarylamine nitrogen. An alternative, highly selective method for benzylic alcohols employs 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic dimethyl sulfoxide (DMSO) under neutral conditions.[8][9]

Reaction Mechanism

The reaction with thionyl chloride involves a two-step process. First, the alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of SOCl₂ to form an intermediate alkyl chlorosulfite. Subsequently, a chloride ion, either from the displaced chloride or from the HCl byproduct, performs a backside nucleophilic attack (Sₙ2) on the benzylic carbon, displacing the chlorosulfite group, which decomposes to SO₂.[5][6][10]

Experimental Protocol

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Di-p-tolylamino)benzyl alcohol (1.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per 1 mmol of alcohol). Stir until the starting material is fully dissolved. For enhanced selectivity, a small amount of N,N-dimethylformamide (DMF) (e.g., 20 µL per 10 mmol of alcohol) can be used as a catalyst.[11]

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe over 5-10 minutes.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess SOCl₂.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 4-(Di-p-tolylamino)benzyl chloride can be purified by column chromatography on silica gel or by recrystallization.

Chlorination Workflow Diagram

Caption: Workflow for the synthesis of benzyl chloride.

Protocol II: Synthesis of 4-(Di-p-tolylamino)benzyl bromide

Reagent Selection & Rationale

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and benzylic alcohols to their corresponding bromides.[12] A key advantage of using PBr₃ is that it operates via a clean Sₙ2 mechanism, thereby avoiding the carbocation rearrangements that can plague reactions using HBr.[4][5] An excellent alternative is the Appel reaction, which uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) under neutral conditions, but can sometimes present challenges in removing the triphenylphosphine oxide byproduct.[13]

Reaction Mechanism

The reaction begins with the nucleophilic attack of the alcohol's oxygen on the phosphorus atom of PBr₃, displacing a bromide ion and forming an activated alkoxy-dibromophosphite intermediate. This process effectively converts the hydroxyl group into an excellent leaving group. The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion to yield the benzyl bromide product.[4][5][14]

Experimental Protocol

-

Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 4-(Di-p-tolylamino)benzyl alcohol (1.0 eq).

-

Solvent Addition: Add anhydrous diethyl ether or dichloromethane (approx. 15 mL per 1 mmol of alcohol) and stir to dissolve.

-

Reagent Addition: Cool the solution to 0 °C. Add phosphorus tribromide (PBr₃, approx. 0.4-0.5 eq) dropwise. Note: One mole of PBr₃ can react with three moles of alcohol, but using a slight excess relative to stoichiometry ensures complete conversion.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly add cold water to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash with a saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude benzyl bromide by flash column chromatography.

Bromination Workflow Diagram

Caption: Workflow for the synthesis of benzyl bromide.

Protocol III: Synthesis of 4-(Di-p-tolylamino)benzyl iodide

Reagent Selection & Rationale

The conversion of alcohols to iodides is most effectively and mildly achieved using an Appel-type reaction.[15][16][17] This method utilizes triphenylphosphine (PPh₃), iodine (I₂), and a base such as imidazole. The reaction proceeds under neutral conditions at room temperature, making it highly compatible with a wide range of functional groups.[18] Another effective system for iodination involves using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI), which also provides mild conditions.[19]

Reaction Mechanism

In the Appel reaction, triphenylphosphine first reacts with iodine to form an iodophosphonium iodide species. The alcohol then attacks this species, forming an alkoxyphosphonium iodide intermediate. Imidazole acts as a base to deprotonate this intermediate and also facilitates the final step, where the iodide ion performs an Sₙ2 displacement on the benzylic carbon to yield the benzyl iodide and triphenylphosphine oxide.[17]

Experimental Protocol

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃, 1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane.

-

Iodine Addition: Cool the solution to 0 °C and add solid iodine (I₂, 1.5 eq) portion-wise. Stir until the iodine has dissolved and the solution becomes a uniform reddish-brown.

-

Substrate Addition: Add a solution of 4-(Di-p-tolylamino)benzyl alcohol (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Stir until the color disappears.

-

Extraction: Transfer to a separatory funnel and extract with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product contains triphenylphosphine oxide, which can be challenging to remove. Purification is best achieved by careful flash column chromatography on silica gel.

Iodination Workflow Diagram

Sources

- 1. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Toward Symmetric Organic Aqueous Flow Batteries: Triarylamine‐Based Bipolar Molecules and Their Characterization via an Extended Koutecký–Levich Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgosolver.com [orgosolver.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reactionweb.io [reactionweb.io]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 14. byjus.com [byjus.com]

- 15. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]

- 16. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Appel Reaction [organic-chemistry.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Troubleshooting & Optimization

Improving solubility of 4-(Di-p-tolylamino)benzyl alcohol in chloroform

Technical Support Center

Introduction

Researchers working with novel organic compounds like 4-(Di-p-tolylamino)benzyl alcohol frequently encounter solubility challenges that can impede experimental progress. This molecule possesses a dualistic chemical nature: a large, non-polar, propeller-shaped di-p-tolylamino head and a more polar benzyl alcohol tail. This structure can lead to difficulties in achieving complete dissolution in moderately non-polar solvents such as chloroform.

This technical guide provides a structured, in-depth approach to systematically troubleshoot and resolve solubility issues with 4-(Di-p-tolylamino)benzyl alcohol in chloroform. The methodologies are grounded in fundamental principles of solvent-solute interactions, offering both quick-start solutions and more advanced protocols for persistent challenges.

Section 1: Understanding the System Components

Effective troubleshooting begins with a clear understanding of the solute and solvent. The solubility of a compound is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Table 1: Physicochemical Properties of Solute and Solvent

| Property | 4-(Di-p-tolylamino)benzyl alcohol (Inferred) | Chloroform (Trichloromethane) | Rationale & Interaction |

| Structure | Large, bulky aromatic amine with a polar -OH group. The triphenylamine core is non-basic.[1] | A small, halogenated alkane (CHCl₃). | The large non-polar surface of the solute prefers non-polar environments, while the -OH group can engage in hydrogen bonding. |

| Polarity | Predominantly non-polar due to the large hydrocarbon structure, but with a localized polar region (benzyl alcohol moiety). | Considered a non-polar solvent, but the C-H bond is acidic enough to act as a hydrogen bond donor. | Chloroform's slight polarity can interact favorably with the solute, but the large non-polar part of the molecule may still present a challenge. |

| Key Solubility Drivers | van der Waals forces for the aromatic rings; Hydrogen bonding potential at the -OH group. | Primarily van der Waals forces and some hydrogen bonding. | Successful dissolution requires chloroform to effectively solvate both the non-polar and polar parts of the molecule. |

| Known Solubilities of Analogs | Triphenylamine: Soluble in benzene and diethyl ether; partially soluble in ethanol.[1][2][3] Benzyl Alcohol: Miscible with chloroform, ethanol, and ether.[4][5][6][7] | Miscible with most organic solvents like ethanol, ether, and benzene. | The combined structure suggests that while chloroform is a reasonable solvent choice, its solvating power might be insufficient alone for higher concentrations. |

Section 2: Troubleshooting Guide

This section is designed to provide a logical progression of steps to address solubility issues, from basic checks to more advanced techniques.

Q1: My 4-(Di-p-tolylamino)benzyl alcohol is not dissolving, or is forming a fine suspension in chloroform at my target concentration. What are the first steps?

Answer: Before modifying the solvent system, it's crucial to ensure that physical factors are not the limiting issue. Incomplete dissolution is often resolved by increasing the kinetic energy of the system and the surface area of the solute.

Initial Troubleshooting Steps:

-

Verify Purity: Ensure both the 4-(Di-p-tolylamino)benzyl alcohol and the chloroform are of high purity. Impurities can significantly alter solubility characteristics.

-

Particle Size Reduction: If your compound is a coarse crystalline solid, gently grind it to a fine powder using a mortar and pestle. This increases the surface area available for solvation.

-

Apply Mechanical Energy (Sonication): Place the vial containing the mixture in a bath sonicator for 5-15 minute intervals. The high-frequency sound waves create cavitation bubbles that physically break apart solute agglomerates, accelerating the dissolution process.

-

Apply Gentle Heat: Warm the solution to 30-40°C. For most solid organic compounds, solubility increases with temperature.[8] Use a water bath for controlled, even heating. Safety First: Chloroform has a boiling point of approximately 61°C.[5] Never heat it in a sealed container and always work in a well-ventilated fume hood.

Q2: I've tried sonication and gentle heating, but the compound still won't fully dissolve. What is the next logical step?

Answer: If physical methods are insufficient, the issue lies with the chemical incompatibility between the solute and the solvent. The next step is to modify the solvent environment by introducing a co-solvent. The principle of co-solvency involves adding a small amount of a secondary solvent to alter the overall polarity of the system, thereby improving its ability to solvate the target molecule.

Q3: Which co-solvents are recommended for a chloroform-based system, and in what quantities?

Answer: The ideal co-solvent will bridge the polarity gap between the highly non-polar di-p-tolylamino group and the polar benzyl alcohol moiety. Start with small additions, as large amounts can drastically change the properties of your solution.

Recommended Co-solvents:

-

Ethanol or Methanol (Polar Protic): Commercial chloroform often contains up to 1% ethanol as a stabilizer.[9] This small amount of alcohol can enhance the solvation of polar groups through hydrogen bonding. You can incrementally add more ethanol (e.g., 1-5% v/v) to your solution. Alcohols are miscible with chloroform and can improve the solvation of the solute's -OH group.[4][6]

-

Tetrahydrofuran (THF) (Polar Aprotic): THF is an excellent solvent for many large organic molecules. It is slightly more polar than chloroform and can help solvate the entire molecule more effectively. Start with 2-10% (v/v) THF.

-

Dimethylformamide (DMF) (Polar Aprotic): For highly resistant solubility issues, a very small amount of DMF (e.g., 0.5-2% v/v) can be highly effective. DMF is a powerful, highly polar solvent that can disrupt strong solute-solute interactions.[10] Use it sparingly due to its high boiling point, which makes it difficult to remove later.

Table 2: Co-Solvent Selection Guide

| Co-Solvent | Type | Starting % (v/v) | Mechanism of Action | Considerations |

| Ethanol | Polar Protic | 1-5% | Enhances H-bonding with the solute's -OH group. | May already be present in stabilized chloroform. Easy to remove. |

| Methanol | Polar Protic | 1-5% | Similar to ethanol, stronger H-bonding potential. | Slightly more polar than ethanol. Easy to remove. |

| THF | Polar Aprotic | 2-10% | Good general solvent for large organic molecules, bridges polarity. | Peroxide formation risk on storage. Relatively easy to remove. |

| DMF | Polar Aprotic | 0.5-2% | Strong polar solvent, disrupts solute-solute interactions. | High boiling point (153°C), difficult to remove. Use as a last resort. |

Section 3: Frequently Asked Questions (FAQs)

Q: What is the effect of the ethanol stabilizer in commercial chloroform on my experiment? A: The ~1% ethanol in commercial chloroform can be beneficial for dissolving compounds with polar functional groups.[9] However, if your experiment is sensitive to hydroxyl groups (e.g., involves isocyanates or certain catalysts), you may need to use alcohol-free chloroform. Alcohol can be removed by passing the chloroform through a column of activated alumina.[9]

Q: How does the physical form of my solute (amorphous vs. crystalline) affect solubility? A: The amorphous form of a compound is generally more soluble and dissolves faster than its crystalline counterpart. This is because crystalline solids have a highly ordered lattice structure that requires additional energy (the lattice energy) to be overcome before the molecules can be solvated. If you are struggling with a highly crystalline material, attempting to precipitate it in an amorphous form could aid dissolution.

Q: Are there any specific safety precautions for heating chloroform or its mixtures? A: Absolutely. Chloroform is volatile and toxic.

-

Ventilation: Always work within a certified chemical fume hood.

-